5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid
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Overview
Description
5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of benzylsulfamoyl, methoxycarbonyl, and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Functional Groups: The benzylsulfamoyl group can be introduced through a nucleophilic substitution reaction using benzylamine and a suitable sulfonyl chloride. The methoxycarbonyl group can be added via esterification using methanol and a carboxylic acid derivative.
Final Assembly: The final compound is obtained by coupling the functionalized thiophene ring with the appropriate carboxylic acid derivative under suitable reaction conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Benzylamine, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Benzylsulfonamide: Contains the benzylsulfamoyl group but lacks the thiophene ring.
Methyl 4-methoxybenzoate: Contains the methoxycarbonyl group but lacks the thiophene ring and benzylsulfamoyl group.
Uniqueness
5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring enhances its stability and electronic properties, making it a valuable compound in various research and industrial applications.
Biological Activity
5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer activity.
Anticancer Activity
Recent research has highlighted the potential of thiophene derivatives, including this compound, in cancer treatment. A study evaluating related thiophene compounds reported significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.37 |
MCF-7 | 0.73 |
HepG2 | 0.95 |
These values suggest that the compound could induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways involved in cell death and proliferation inhibition .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. It is hypothesized that the benzylsulfamoyl moiety may contribute to its ability to modulate inflammatory responses. Compounds with similar structures have been observed to inhibit nitric oxide production in macrophages, indicating a possible mechanism for reducing inflammation .
Case Studies
- Study on Cytotoxicity : A systematic evaluation was conducted on a series of thiophene derivatives, including our compound of interest. The study found that compounds with similar functional groups exhibited enhanced cytotoxic effects against HeLa cells, with flow cytometry confirming apoptotic pathways were activated .
- Anti-inflammatory Effects : In vitro studies demonstrated that related compounds could suppress LPS-induced nitric oxide production by macrophages, suggesting a pathway for anti-inflammatory action .
Properties
CAS No. |
731826-80-5 |
---|---|
Molecular Formula |
C15H15NO6S2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-(benzylsulfamoyl)-4-methoxycarbonyl-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO6S2/c1-9-11(14(19)22-2)15(23-12(9)13(17)18)24(20,21)16-8-10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3,(H,17,18) |
InChI Key |
WTMXHYLCQYXPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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